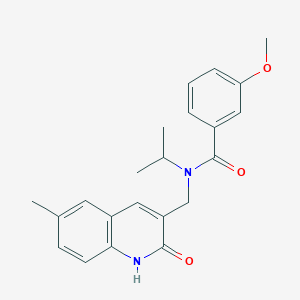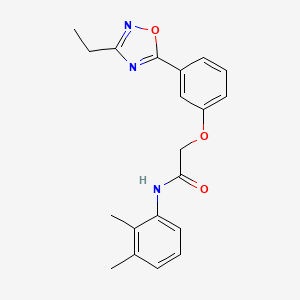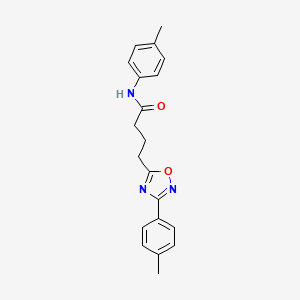![molecular formula C10H12N4O3 B7708480 1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione CAS No. 66726-89-4](/img/structure/B7708480.png)
1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
説明
1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, commonly known as ATPD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it a promising tool for investigating biological processes.
作用機序
The mechanism of action of ATPD involves its interaction with purinergic receptors, which are found on the surface of cells throughout the body. When ATPD binds to these receptors, it can activate various signaling pathways that regulate cellular processes such as ion transport, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
ATPD has been shown to have various biochemical and physiological effects in different biological systems. For example, in the central nervous system, ATPD has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine. In the cardiovascular system, ATPD has been shown to cause vasodilation and decrease blood pressure.
実験室実験の利点と制限
One of the main advantages of using ATPD in lab experiments is its high affinity for certain purinergic receptors, which allows for precise manipulation of these receptors. However, one limitation of using ATPD is its potential for non-specific binding to other receptors or proteins, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving ATPD. One area of interest is the development of more selective ATPD analogues that can target specific purinergic receptors with high affinity. Additionally, ATPD could be used in combination with other compounds to investigate complex biological processes such as synaptic plasticity and learning and memory. Finally, further research is needed to fully understand the physiological and biochemical effects of ATPD in different biological systems.
科学的研究の応用
ATPD has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. One of the primary uses of ATPD is as a ligand for purinergic receptors, which are involved in a wide range of physiological processes. ATPD has been shown to have high affinity for certain purinergic receptors, making it a useful tool for studying their function.
特性
IUPAC Name |
1-acetyl-3,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-7-8(14(11-5)6(2)15)12(3)10(17)13(4)9(7)16/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPPFMNOOCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)N(C(=O)N2C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)


![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)


